

Introduction: The Significance of Methyl N-formylanthranilate

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Compound of Interest

Compound Name: Methyl N-formylanthranilate

Cat. No.: B1584009

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Methyl N-formylanthranilate, a key organic compound, holds a notable position in the chemical industry, primarily recognized for its applications as a flavor and fragrance agent[1]. Its characteristic fruity, grape-like aroma makes it a valuable ingredient in perfumery and food products[1]. The molecule itself is an amide derivative of methyl anthranilate, an ester of anthranilic acid which is found naturally in essential oils like neroli and jasmine[2][3]. The synthesis of **methyl N-formylanthranilate** is centered on the N-formylation of methyl anthranilate, a reaction of fundamental importance in organic synthesis due to the prevalence of the formamide group in pharmaceuticals and as a synthetic intermediate[4][5].

This guide provides a comprehensive exploration of the synthesis of **methyl N-formylanthranilate**, focusing on the underlying reaction mechanism, the kinetics governing its formation, and the experimental methodologies employed to study and optimize the process. We will delve into the causal relationships behind synthetic choices, offering field-proven insights for researchers, scientists, and professionals in drug development and fine chemical production.

The Core Transformation: N-Formylation of Methyl Anthranilate

The primary route to **methyl N-formylanthranilate** is the direct formylation of the amino group of methyl anthranilate. This reaction involves the introduction of a formyl group (-CHO) onto the nitrogen atom. A variety of formylating agents and catalytic systems can be employed, each influencing the reaction's efficiency, mechanism, and kinetics.

Common formylating agents include:

- Formic Acid: The most direct and atom-economical formylating agent[4].
- Acetic Formic Anhydride (AFA): A highly reactive agent, often generated in situ from formic acid and acetic anhydride, which can achieve rapid and high-yield formylation[4].
- Carbon Dioxide with a Reductant: A green chemistry approach where CO₂ serves as a C1 source in the presence of a reducing agent like sodium borohydride or a hydrosilane[6][7][8].

The choice of reagent and catalyst is critical and is dictated by factors such as substrate reactivity, desired yield, reaction conditions (temperature, solvent), and environmental considerations.

Reaction Mechanism: An In-depth Analysis

The N-formylation of an aromatic amine like methyl anthranilate is fundamentally a nucleophilic acyl substitution reaction. The mechanism varies slightly depending on the formylating agent and catalyst but follows a general pathway.

Acid-Catalyzed Formylation using Formic Acid

When using formic acid, particularly with an acid catalyst, the reaction proceeds through the activation of the formic acid's carbonyl group. This activation enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the amine.

A proposed mechanism is as follows:

- Activation of Formic Acid: The catalyst (e.g., a Brønsted or Lewis acid) activates the formic acid. In the case of an acid catalyst like sulfonic acid (SO₃H), the carbonyl oxygen of formic acid is protonated. This protonation creates a highly electrophilic species[5].
- Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of methyl anthranilate attacks the activated carbonyl carbon of the protonated formic acid[5].
- Tetrahedral Intermediate Formation: This attack results in the formation of a positively charged tetrahedral intermediate.

- **Proton Transfer:** A proton is transferred from the nitrogen atom to one of the hydroxyl groups of the intermediate.
- **Elimination of Water:** The intermediate collapses, eliminating a molecule of water (a good leaving group) and reforming the carbonyl double bond.
- **Deprotonation:** The resulting protonated formamide is deprotonated to yield the final product, **methyl N-formylanthranilate**, and regenerate the acid catalyst.

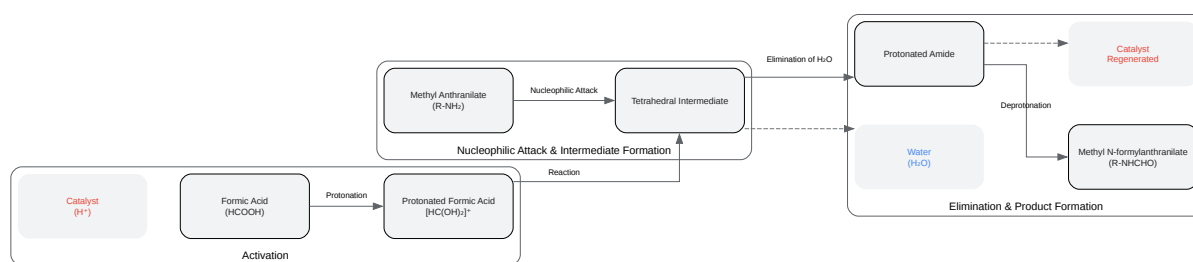


Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation

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Caption: Figure 1: Proposed Mechanism for Acid-Catalyzed N-Formylation.

Alternative Catalytic Systems

- **Iodine Catalysis:** Molecular iodine (I₂) can serve as an efficient catalyst for N-formylation under solvent-free conditions[9]. The proposed mechanism suggests that in situ-generated hydriodic acid (HI) acts as the true catalyst by protonating the formic acid, following a

pathway similar to the one described above[9]. This method is advantageous due to the low cost and low toxicity of iodine.

- **Metal-Based Catalysis:** Various transition metal Lewis acids, such as ZnO, have been shown to catalyze the formylation of amines with formic acid[4]. The Lewis acid coordinates to the carbonyl oxygen, thereby activating the formic acid for nucleophilic attack without the need for a strong Brønsted acid.

Reaction Kinetics: Understanding the Rate of Formation

The rate of N-formylation is influenced by several key parameters. Understanding these factors is crucial for optimizing reaction time, yield, and purity. Both the reaction rate and the overall kinetics show a strong dependence on the nature of the amine substrate[6].

Key Factors Influencing Reaction Kinetics

Factor	Effect on Reaction Rate	Rationale
Temperature	Increases	Provides the necessary activation energy for the reaction. Optimized temperatures are often determined experimentally to balance rate with potential side reactions[10].
Reactant Concentration	Increases with concentration	Higher concentrations of methyl anthranilate and the formylating agent increase the frequency of molecular collisions, leading to a faster reaction rate.
Catalyst	Significantly increases	Catalysts lower the activation energy of the rate-determining step (typically the nucleophilic attack) by making the formylating agent more electrophilic[5].
Solvent	Varies	While many modern protocols are solvent-free, the choice of solvent can impact reactant solubility and intermediate stability. In some cases, reactions proceed to completion faster without a solvent[10].
Substituents on Amine	Dependent on electronic nature	Electron-donating groups on the aromatic ring of the aniline increase the nucleophilicity of the nitrogen atom, thus accelerating the reaction. Conversely, electron-withdrawing groups decrease

nucleophilicity and slow the reaction down[5].

Studies on various substituted anilines have consistently shown that anilines with electron-donating groups like methyl (Me) or methoxy (OMe) provide excellent yields more rapidly than those with electron-withdrawing groups like chlorine or bromine[5]. This principle underpins the high reactivity of methyl anthranilate in N-formylation reactions.

Experimental Protocols and Analytical Monitoring

A robust experimental design is essential for the successful synthesis and analysis of **methyl N-formylanthranilate**. The protocol must be self-validating, incorporating steps for purification and characterization to ensure the integrity of the final product.

Protocol: Iodine-Catalyzed Solvent-Free N-Formylation

This protocol is adapted from established methods for the N-formylation of amines and offers a simple, efficient, and environmentally conscious approach[9].

Materials:

- Methyl anthranilate (1.0 mmol)
- Formic acid (2.0 mmol, 2 equivalents)
- Iodine (I₂) (0.05 mmol, 5 mol%)
- Round-bottom flask with a magnetic stir bar
- Heating mantle or oil bath
- Ethyl acetate
- Saturated sodium bicarbonate solution
- Brine (saturated NaCl solution)
- Anhydrous sodium sulfate (Na₂SO₄)

- Rotary evaporator
- Thin-Layer Chromatography (TLC) plate

Procedure:

- **Reaction Setup:** In a clean, dry round-bottom flask, combine methyl anthranilate (1.0 mmol) and formic acid (2.0 mmol).
- **Catalyst Addition:** Add crystalline iodine (5 mol%) to the mixture.
- **Reaction:** Place the flask in a preheated oil bath at 70°C and stir the mixture vigorously.
- **Monitoring:** Monitor the progress of the reaction by TLC (using a suitable eluent like 3:1 hexanes:ethyl acetate). The disappearance of the methyl anthranilate spot indicates the reaction is nearing completion.
- **Work-up:** After the reaction is complete (typically 1-2 hours), cool the flask to room temperature. Dilute the mixture with ethyl acetate.
- **Washing:** Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize excess formic acid) and then with brine.
- **Drying and Concentration:** Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.
- **Purification:** The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure **methyl N-formylanthranilate**.
- **Characterization:** Confirm the identity and purity of the product using analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Analytical Techniques for Reaction Monitoring

Effective monitoring is crucial for kinetic studies and process optimization. A combination of techniques provides a comprehensive understanding of the reaction's progress.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H NMR is a powerful tool for monitoring the reaction in real-time. It allows for the quantitative observation of the disappearance of reactant signals and the appearance of product signals, enabling the calculation of reaction rates[6][11].
- Mass Spectrometry (MS): Techniques like Gas Chromatography-Mass Spectrometry (GC-MS) or Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) can be used to identify and quantify reactants, products, and intermediates in the reaction mixture[11].
- Chromatography: Thin-Layer Chromatography (TLC) is a quick, qualitative method for tracking the consumption of starting materials. High-Performance Liquid Chromatography (HPLC) offers quantitative analysis of the reaction mixture over time.

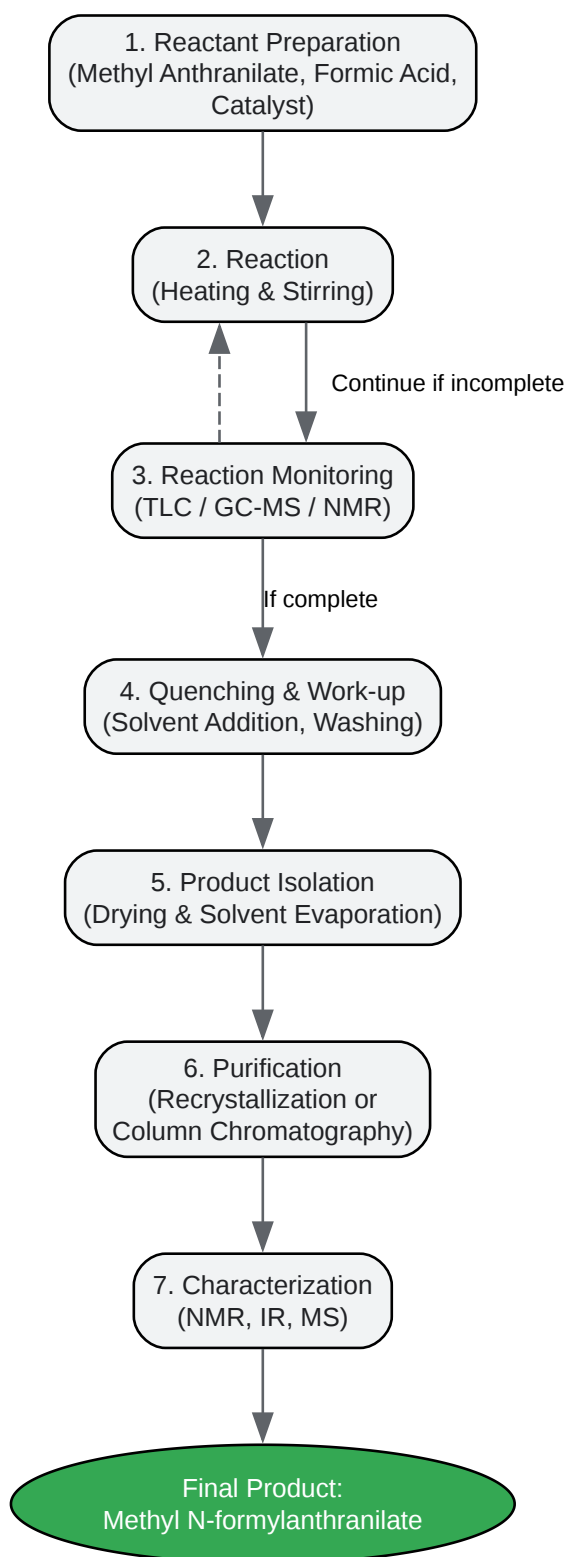


Figure 2: General Experimental Workflow for Synthesis and Analysis

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Caption: Figure 2: General Experimental Workflow for Synthesis and Analysis.

Conclusion

The synthesis of **methyl N-formylanthranilate** via the N-formylation of methyl anthranilate is a well-established yet continuously evolving area of organic chemistry. The reaction mechanism, primarily a nucleophilic acyl substitution, can be efficiently catalyzed by a range of systems from simple acids to molecular iodine, each offering distinct advantages. The kinetics of the reaction are predictably influenced by temperature, concentration, and the electronic properties of the substrate, allowing for rational optimization. By employing robust experimental protocols and modern analytical techniques, researchers can achieve high yields of this valuable compound efficiently and sustainably. This guide provides the foundational knowledge for professionals to understand, implement, and innovate upon the synthesis of this important formamide.

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